Cyclohexanone, 3-(2-phenylethyl)-
Description
Significance of Substituted Cyclohexanones in Organic Synthesis and Medicinal Chemistry Research
Substituted cyclohexanones are pivotal structural motifs in the realm of organic chemistry, serving as versatile building blocks for the synthesis of a wide array of complex molecules. Their inherent reactivity and cyclic framework make them ideal starting materials and intermediates in the construction of natural products, pharmaceuticals, and advanced materials. nih.govacs.org The cyclohexanone (B45756) skeleton is a core component of numerous biologically active compounds, including steroids and alkaloids. libretexts.orgucalgary.ca For instance, the steroid hormone estrone (B1671321) has been synthesized using a Robinson annulation reaction that forms a cyclohexenone ring system. libretexts.org
In medicinal chemistry, the cyclohexanone scaffold is present in molecules exhibiting a range of therapeutic properties. For example, Garsubellin A, which contains a cyclohexanone core, is a potent inducer of choline (B1196258) acetyltransferase and is being investigated for its potential in treating Alzheimer's disease. acs.org The ability to readily modify the cyclohexanone ring at various positions allows for the fine-tuning of a molecule's steric and electronic properties, which is crucial for optimizing drug-receptor interactions and pharmacokinetic profiles. The synthesis of highly functionalized cyclohexanones, often with high stereoselectivity, is a significant area of research, employing methodologies like cascade Michael-aldol reactions and asymmetric organocatalysis. nih.govrsc.org
Overview of the Phenylethyl Moiety in Contemporary Chemical Structures
The phenylethyl group, a phenyl ring attached to an ethyl substituent, is a ubiquitous pharmacophore in medicinal chemistry. jk-sci.com This structural unit is found in a diverse range of biologically active molecules, from endogenous neurotransmitters to synthetic drugs. The catecholamines—dopamine, norepinephrine, and epinephrine—all contain a phenethylamine (B48288) skeleton and are fundamental to various physiological processes. jk-sci.com
The lipophilic nature of the phenyl group combined with the conformational flexibility of the ethyl chain allows molecules containing this moiety to effectively interact with biological targets. In drug discovery, the phenylethyl motif is a key component in ligands for a variety of receptors, including adenosine, serotonin (B10506) (5-HT), and dipeptidyl peptidase-4 (DPP-4) receptors. jk-sci.com For example, 2-(2-phenylethyl)chromones are a class of natural products that have demonstrated anti-diabetic, anticancer, and anti-inflammatory activities. e-bookshelf.de The synthesis of molecules incorporating the phenylethyl group is a continuous focus of research, with methods ranging from Friedel-Crafts reactions to the hydrogenation of styrene (B11656) derivatives. chemimpex.com
Current Research Landscape and Gaps for Cyclohexanone, 3-(2-phenylethyl)- and Related Structures
The current body of scientific literature contains extensive research on substituted cyclohexanones and compounds featuring the phenylethyl moiety. Synthetic strategies such as the Robinson annulation and Michael addition are well-established for the preparation of substituted cyclohexanones. jk-sci.comresearchgate.netmasterorganicchemistry.com The Robinson annulation, for instance, is a powerful method for constructing a new six-membered ring onto an existing ketone. libretexts.orgucalgary.caucla.edumasterorganicchemistry.com Similarly, the Michael addition is a versatile reaction for forming carbon-carbon bonds, often used to introduce substituents to a cyclohexanone precursor. researchgate.netmasterorganicchemistry.com
Despite the wealth of information on these broader classes of compounds, there is a notable scarcity of research focused specifically on Cyclohexanone, 3-(2-phenylethyl)- . A search of chemical databases reveals its existence, but detailed studies on its synthesis, reactivity, and potential applications are largely absent. Research on closely related structures, such as 2-(2-nitro-1-phenylethyl)cyclohexanone derivatives, has been conducted, primarily exploring their utility in the synthesis of other complex molecules like indoles. This indicates that while the foundational chemistry to access and manipulate such structures exists, the specific isomer with the phenylethyl group at the 3-position of the cyclohexanone ring has not been a significant target of investigation.
This lack of specific research presents a clear gap in the current scientific landscape. The unique combination of the cyclohexanone core and the 3-phenylethyl substituent could impart interesting biological activities or render it a valuable synthon for novel chemical entities. Future research could focus on developing efficient and stereoselective synthetic routes to this compound and evaluating its chemical and pharmacological properties. Such studies would not only fill the existing knowledge gap but also potentially uncover new applications for this under-explored molecule.
Interactive Data Table: Physicochemical Properties of a Related Compound
| Property | Value | Source |
| IUPAC Name | 3-phenylcyclohexan-1-one | PubChem |
| Molecular Formula | C₁₂H₁₄O | PubChem |
| Molecular Weight | 174.24 g/mol | PubChem |
| Boiling Point | 130-137 °C | Chem-Impex |
| Appearance | Colorless liquid | Chem-Impex |
| CAS Number | 20795-53-3 | PubChem |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(2-phenylethyl)cyclohexan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O/c15-14-8-4-7-13(11-14)10-9-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BENRBZIPFOWPND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(=O)C1)CCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10568924 | |
| Record name | 3-(2-Phenylethyl)cyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10568924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108011-20-7 | |
| Record name | 3-(2-Phenylethyl)cyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10568924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Cyclohexanone, 3 2 Phenylethyl
Strategies for Carbon-Carbon Bond Formation at the Alpha-Position of Cyclohexanone (B45756)
The introduction of the 2-phenylethyl substituent onto the cyclohexanone ring is typically achieved through reactions that form a new carbon-carbon bond at the C-3 position.
Alkylation of cyclohexanone enolates is a fundamental and widely utilized method for forming C-C bonds at the α-position. libretexts.orgpressbooks.pub This reaction involves the generation of a nucleophilic enolate from cyclohexanone, which then reacts with an electrophilic alkyl halide, such as a 2-phenylethyl halide. libretexts.org The process is an S(_N)2 reaction, where the enolate ion displaces the halide leaving group. libretexts.orgpressbooks.pub
The regioselectivity of the alkylation of substituted cyclohexanones, like 2-methylcyclohexanone, can be an issue, often leading to a mixture of products. libretexts.org Generally, alkylation tends to occur at the less sterically hindered position. libretexts.org For conformationally rigid cyclohexanone enolates, there is a tendency for axial alkylation as it proceeds through a lower energy transition state. ubc.ca
The synthesis can be performed by first forming an enamine of cyclohexanone, which then acts as the nucleophile. youtube.com For instance, the reaction of cyclohexanone with a secondary amine like pyrrolidine (B122466) forms an enamine. This enamine can then react with an electrophile like methyl iodide. Subsequent hydrolysis of the resulting iminium salt regenerates the ketone, yielding the α-alkylated cyclohexanone. youtube.com
Table 1: Alkylation of Cyclohexanone Enolates
| Reactant 1 | Reactant 2 | Product | Key Features |
| Cyclohexanone Enolate | 2-Phenylethyl Halide | Cyclohexanone, 3-(2-phenylethyl)- | S(_N)2 reaction; formation of a C-C bond at the α-position. libretexts.orgpressbooks.pub |
| Enamine of Cyclohexanone | Methyl Iodide | 2-Methylcyclohexanone | Enamine acts as a nucleophile; hydrolysis regenerates the ketone. youtube.com |
The Michael addition, or conjugate addition, is another powerful tool for forming C-C bonds. masterorganicchemistry.com This reaction involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound. masterorganicchemistry.comyoutube.com In the context of synthesizing 3-substituted cyclohexanones, a phenylethyl nucleophile could be added to cyclohexenone. The nucleophile attacks the β-carbon of the unsaturated system, leading to the desired 1,4-addition product. masterorganicchemistry.com A variety of nucleophiles can be employed in Michael additions, including enolates, amines, and organocuprates (Gilman reagents). masterorganicchemistry.comyoutube.com
A relevant strategy involves the reaction of ketones with nitroalkenes. acs.orgacs.orgresearchgate.net For example, the synthesis of 2-(2-nitro-1-phenylethyl)cyclohexanone derivatives can be readily achieved through the reaction of cyclohexanone with a nitroalkene. acs.orgacs.orgresearchgate.net These intermediates can then be further transformed to achieve the desired 3-substituted indole (B1671886) product, showcasing the versatility of Michael adducts. acs.orgacs.orgresearchgate.net
Cascade reactions involving double Michael additions have also been developed for the synthesis of highly functionalized cyclohexanones with excellent diastereoselectivity. beilstein-journals.orgnih.gov
Table 2: Michael Addition Reactions for Substituted Cyclohexanones
| Michael Acceptor | Nucleophile | Product Type | Key Features |
| Cyclohexenone | Phenylethyl nucleophile | 3-(2-phenylethyl)cyclohexanone | 1,4-conjugate addition. masterorganicchemistry.com |
| Nitroalkene | Cyclohexanone | 2-(2-nitro-1-phenylethyl)cyclohexanone derivative | Versatile intermediate for further synthesis. acs.orgacs.orgresearchgate.net |
| Arylidenemalonates | Curcumins | Highly functionalized cyclohexanones | Cascade double Michael addition with high diastereoselectivity. beilstein-journals.orgnih.gov |
| 2-Formyl-2-cyclohexenone | Dimethylmalonate | Conjugate addition product | Successful Michael addition to a doubly-activated system. nih.gov |
Aldol (B89426) condensation is a cornerstone reaction in organic synthesis that forms a β-hydroxy ketone or aldehyde, which can subsequently dehydrate to an α,β-unsaturated carbonyl compound. pearson.comyoutube.com This reaction requires an aldehyde or ketone with at least one alpha-hydrogen. youtube.combyjus.com Cyclohexanone, possessing alpha-hydrogens, readily undergoes aldol condensation. youtube.combyjus.com The reaction proceeds via an enolate intermediate that acts as a nucleophile, attacking the carbonyl carbon of another molecule. pearson.comvaia.com
While a direct aldol condensation between cyclohexanone and phenylacetaldehyde (B1677652) could theoretically lead to a precursor for Cyclohexanone, 3-(2-phenylethyl)-, controlling the reaction to favor the desired cross-condensation product over self-condensation products can be challenging. The equilibrium of the aldol condensation of cyclohexanone tends to favor the reactants due to steric hindrance in the product. vaia.com
More complex cascade reactions, such as the Michael-aldol reaction, are employed in the synthesis of highly substituted cyclohexanone skeletons. beilstein-journals.orgnih.gov Additionally, intramolecular aldol condensations are a key step in synthetic routes like the Robinson annulation. acs.org
Table 3: Aldol and Related Condensation Reactions
| Reactants | Reaction Type | Product Type | Key Considerations |
| Two molecules of Cyclohexanone | Aldol Condensation | β-hydroxy ketone | Equilibrium may favor reactants due to steric hindrance. vaia.com |
| Cyclohexanone and Phenylacetaldehyde | Cross-Aldol Condensation | β-hydroxy ketone | Potential for a mixture of products. |
| Enones and Michael donors | Michael-Aldol Reaction | Highly substituted cyclohexanones | Cascade reaction for complex structures. beilstein-journals.orgnih.gov |
Stereoselective and Asymmetric Synthetic Pathways
Controlling the stereochemistry during the synthesis of substituted cyclohexanones is crucial, especially when creating chiral molecules for pharmaceutical applications.
The development of asymmetric methods to access enantioenriched 3-substituted cyclohexanone derivatives is an active area of research. acs.org One approach is the stereoselective conjugate addition to chiral 2-substituted-2-cyclohexen-1-ones. acs.org
Organocatalysis has emerged as a powerful tool for enantioselective synthesis. For instance, a catalytic asymmetric desymmetrization of prochiral cyclohexanone derivatives via an intramolecular Michael addition has been developed to produce bicyclic products with high enantioselectivity. nih.gov Similarly, N-heterocyclic carbene (NHC) catalyzed intramolecular annulations have been used for the enantioselective synthesis of benzopyranones bearing a quaternary stereocenter. nih.gov
In the synthesis of cyclohexanones with multiple substituents, controlling the relative stereochemistry (diastereoselectivity) is paramount. Cascade reactions, such as the inter-intramolecular double Michael strategy, can lead to the formation of highly functionalized cyclohexanones with complete diastereoselectivity in many cases. beilstein-journals.orgnih.gov
The stereochemical outcome of alkylation reactions of cyclohexanone enamines can also be controlled. The attack of an electrophile on the enamine can occur from two different faces, leading to different stereoisomers. For enamines of 4-tert-butylcyclohexanone, the attack preferentially occurs from the less hindered face to produce the trans product as the major isomer. youtube.com
Furthermore, diastereoselective synthesis of tetrahydropyranones has been achieved with excellent diastereoselectivity through a Prins cyclization, which involves the formation of a stable chair-like intermediate. nih.gov
Multi-Component and Cascade Reaction Strategies for Substituted Cyclohexanones
Multi-component reactions (MCRs) and cascade reactions offer efficient pathways to complex molecular architectures from simple starting materials in a single synthetic operation. These strategies are prized for their atom economy and ability to rapidly build molecular complexity.
Cascade reactions, in particular, have been effectively employed for the synthesis of highly substituted cyclohexanones. A notable example is the cascade inter-intramolecular double Michael strategy. This approach has been used to synthesize highly functionalized cyclohexanones from curcumins and arylidenemalonates. nih.gov The reaction proceeds in the presence of aqueous potassium hydroxide (B78521) with tetrabutylammonium (B224687) bromide (TBAB) as a phase transfer catalyst, yielding functionalized cyclohexanones as the major products with high diastereoselectivity. nih.gov In some instances, a triple Michael adduct, a tetrahydrochromen-4-one, is also formed as a minor product. nih.gov
Another versatile approach is the three-component cascade reaction involving cyclic ketones, aryl amines, and benzoylmethylene malonates, which provides access to 4,5,6,7-tetrahydro-1H-indoles. nih.govnih.gov This reaction is facilitated by cooperative enamine-Brønsted acid catalysis and demonstrates a broad substrate scope with high yields. nih.govnih.gov Mechanistic studies have revealed the crucial role of the Brønsted acid catalyst and the formation of an imine intermediate. nih.gov
Furthermore, a pseudo-three-component reaction has been developed for the synthesis of highly substituted cyclohexanones using various aromatic or aliphatic aldehydes and acetoacetanilide, with 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) acting as an efficient organocatalyst. chemistryresearches.ir This method is advantageous due to its solvent-free conditions, short reaction times, and straightforward product isolation. chemistryresearches.ir
The reaction of conjugated enynones with malononitrile (B47326) in the presence of a base like LDA can also lead to the stereoselective synthesis of multisubstituted cyclohexanes. mdpi.com Depending on the reaction conditions, various products can be formed, including acyclic Michael addition products, substituted pyridines, or cyclohexanes. mdpi.com
Table 1: Examples of Multi-Component and Cascade Reactions for Substituted Cyclohexanones
| Reaction Type | Reactants | Catalyst/Conditions | Key Features | Reference |
|---|---|---|---|---|
| Cascade Double Michael Addition | Curcumins, Arylidenemalonates | aq. KOH, TBAB | Forms highly functionalized cyclohexanones with excellent diastereoselectivity. | nih.gov |
| Three-Component Cascade | Cyclic Ketones, Aryl Amines, Benzoylmethylene Malonates | Cooperative Enamine-Brønsted Acid | High yields and wide substrate scope for tetrahydro-1H-indoles. | nih.govnih.gov |
| Pseudo-Three-Component Reaction | Aldehydes, Acetoacetanilide | DBU | Solvent-free, short reaction time, high yields. | chemistryresearches.ir |
| Reaction of Conjugated Enynones | Conjugated Enynones, Malononitrile | LDA | Stereoselective synthesis of multisubstituted cyclohexanes. | mdpi.com |
Catalytic Methodologies in the Synthesis of Cyclohexanone, 3-(2-phenylethyl)-
Catalytic methods, particularly those involving transition metals and organocatalysts, have revolutionized the synthesis of substituted cyclohexanones, offering high levels of control over regio- and stereoselectivity.
Palladium catalysis is a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. rsc.org Palladium-catalyzed reactions are among the most common transition metal-catalyzed cross-coupling reactions, a field recognized with the 2010 Nobel Prize in Chemistry. libretexts.org These reactions provide direct methods for constructing various chemical bonds. libretexts.org The general mechanism for many palladium-catalyzed cross-coupling reactions involves an oxidative addition, transmetalation, and reductive elimination sequence. youtube.comwikipedia.org
In the context of cyclohexanone synthesis, palladium-catalyzed borylative cyclization of 1,7-enynes provides access to functionalized cyclohexanes under mild conditions with good to excellent yields and regioselectivity. nih.gov This method demonstrates good tolerance for a variety of substituents on both the alkene and alkyne components. nih.gov
Palladium-catalyzed intramolecular addition of 1,3-diones to unactivated olefins is another effective strategy for synthesizing cyclohexanones. organic-chemistry.org Furthermore, palladium-catalyzed cascade reactions, which combine multiple ring-forming steps in a single sequence, have been utilized to construct complex polycyclic systems with high efficiency. rsc.org For instance, a palladium-catalyzed cascade involving the cyclocarbopalladation of propargylic amides followed by a Suzuki-Miyaura coupling allows for the regio- and stereoselective synthesis of tetrasubstituted 4-methylene-3,4-dihydroisoquinolin-1(2H)-ones. nih.gov
A one-pot synthesis of 3-substituted indoles from 2-(2-nitro-1-phenylethyl)cyclohexanone derivatives has been reported using palladium on carbon (Pd/C) as a catalyst. acs.org This process involves the treatment of the starting material with hydrogen, followed by an exchange with ethylene (B1197577) as a hydrogen acceptor, to afford a variety of 3-substituted indoles in high yields. acs.org
Table 2: Palladium-Catalyzed Reactions for Substituted Cyclohexane (B81311) Skeletons
| Reaction Type | Starting Materials | Catalyst System | Product Type | Key Features | Reference |
|---|---|---|---|---|---|
| Borylative Cyclization | 1,7-Enynes | Palladium Catalyst | Functionalized Cyclohexanes | Mild conditions, high yields, excellent regioselectivity. | nih.gov |
| Intramolecular Addition | Alkenyl β-keto esters/amides | PdCl2(MeCN)2/CuCl2 | Six-membered carbocycles | Good to excellent yields, recyclable catalyst system. | organic-chemistry.org |
| Cascade Cyclocarbopalladation/Suzuki-Miyaura Coupling | Aryl/alkyl-substituted propargylic amides | Palladium Catalyst | Tetrasubstituted 4-methylene-3,4-dihydroisoquinolin-1(2H)-ones | Regio- and stereoselective. | nih.gov |
| Reductive Cyclization | 2-(2-Nitro-1-phenylethyl)cyclohexanone derivatives | Pd/C | 3-Substituted Indoles | One-pot procedure, high yields. | acs.org |
Organocatalysis has emerged as a powerful strategy for the enantioselective synthesis of chiral molecules, avoiding the use of often toxic and expensive metal catalysts. In the synthesis of substituted cyclohexanones, organocatalysis has been instrumental in achieving high levels of stereocontrol.
For example, organocatalytic cascade double Michael reactions have been reported for the synthesis of multicyclic spiro-1,3-indandiones from curcumins and 2-arylidene-1,3-indandiones using quinine (B1679958) as a catalyst. nih.gov These reactions proceed with moderate yields and notable enantioselectivities and diastereoselectivities. nih.gov
The development of organocatalytic [2 + 2 + 2] annulation strategies between 2-arylideneindane-1,3-diones and aldehydes has led to the formation of fully substituted cyclohexanes containing two all-carbon quaternary centers. nih.gov Using a commercially available α,α-L-diphenylprolinol trimethylsilyl (B98337) ether as the catalyst, in combination with DABCO, dispirocyclohexanes were obtained in good yields and with high stereoselectivities. nih.gov The reaction proceeds through a unique Michael/Michael/aldol cascade. nih.gov
The stereoselective reduction of carbonyls is a fundamental transformation in organic synthesis. While models for predicting the stereoselectivity of hydride reductions of cyclohexanones are well-established, those for substituted cyclobutanones have been less explored. acs.org However, the principles of stereocontrol are broadly applicable. The stereoselective synthesis of 3-substituted cyclohexanone derivatives can be achieved through the conjugate addition to chiral 2-substituted-2-cyclohexen-1-ones. acs.org
Table 3: Organocatalytic Approaches to Substituted Cyclohexanones
| Reaction Type | Reactants | Organocatalyst | Product Type | Key Features | Reference |
|---|---|---|---|---|---|
| Cascade Double Michael Reaction | Curcumins, 2-Arylidene-1,3-indandiones | Quinine | Multicyclic spiro-1,3-indandiones | Moderate yields with enantioselectivity and diastereoselectivity. | nih.gov |
| [2 + 2 + 2] Annulation | 2-Arylideneindane-1,3-diones, Aldehydes | α,α-L-Diphenylprolinol trimethylsilyl ether, DABCO | Fully substituted dispirocyclohexanes | High stereoselectivity, formation of all-carbon quaternary centers. | nih.gov |
Chemical Transformations and Reactivity of Cyclohexanone, 3 2 Phenylethyl
Reactivity of the Ketone Functional Group
The ketone functional group is characterized by a polar carbon-oxygen double bond, with the carbon atom being electrophilic and the oxygen atom being nucleophilic. This polarity is the basis for the characteristic reactions of the carbonyl center.
Nucleophilic Addition Reactions and Derivatives Formation
Nucleophilic addition is a fundamental reaction of ketones. An incoming nucleophile attacks the electrophilic carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral alkoxide intermediate, which is subsequently protonated to yield an alcohol. libretexts.org
In the case of Cyclohexanone (B45756), 3-(2-phenylethyl)-, the plane of the carbonyl group is not symmetrical. The 3-(2-phenylethyl) group is a bulky substituent that will preferentially occupy the equatorial position in the stable chair conformation of the ring to minimize steric strain. This conformational preference influences the trajectory of the attacking nucleophile. Nucleophilic attack can occur from two directions: the axial face or the equatorial face.
Axial Attack: The nucleophile approaches from the top or bottom face of the ring, parallel to the axial C-H bonds.
Equatorial Attack: The nucleophile approaches from the side of the ring, along the plane of the equator.
For most small nucleophiles, such as hydride reagents (e.g., NaBH₄), axial attack is generally favored to avoid torsional strain with the adjacent axial hydrogens in the transition state. researchgate.net However, the large equatorial substituent at the C3 position can introduce steric hindrance that may influence this selectivity. The stereochemistry of nucleophilic addition is determined by a balance between steric hindrance, which favors equatorial approach, and electronic factors that can favor axial approach. researchgate.net This results in the formation of two diastereomeric alcohols, with one typically predominating.
| Nucleophilic Reagent | Type of Addition | Expected Major Product |
|---|---|---|
| Sodium borohydride (B1222165) (NaBH₄) | Reduction (Hydride addition) | cis-3-(2-phenylethyl)cyclohexan-1-ol |
| Methylmagnesium bromide (CH₃MgBr) | Grignard Reaction (Alkylation) | 1-methyl-cis-3-(2-phenylethyl)cyclohexan-1-ol |
| Hydrogen cyanide (HCN) | Cyanohydrin formation | 1-hydroxy-cis-3-(2-phenylethyl)cyclohexane-1-carbonitrile |
Oxidation and Reduction Pathways of the Carbonyl Center
Reduction Pathways: The carbonyl group of Cyclohexanone, 3-(2-phenylethyl)- can be readily reduced to a secondary alcohol, forming 3-(2-phenylethyl)cyclohexanol. Standard reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for this transformation. As discussed in the previous section, these reductions are diastereoselective, yielding a mixture of cis and trans isomers where one is typically the major product.
Oxidation Pathways: The most significant oxidation reaction for cyclic ketones is the Baeyer-Villiger oxidation, which converts a ketone into an ester (or a lactone for cyclic ketones) by inserting an oxygen atom adjacent to the carbonyl carbon. sigmaaldrich.com This reaction is typically carried out using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA).
For an unsymmetrical ketone like Cyclohexanone, 3-(2-phenylethyl)-, the oxygen atom can be inserted on either side of the carbonyl group, leading to two possible regioisomeric lactones. The regioselectivity is determined by the migratory aptitude of the adjacent carbon atoms. The group that is more substituted and better able to stabilize a positive charge preferentially migrates. In this case, the migration of the more substituted C2 carbon is generally favored over the less substituted C6 carbon.
Path A (Major): Migration of the C2 carbon (more substituted) leads to the formation of 4-(2-phenylethyl)oxepan-2-one.
Path B (Minor): Migration of the C6 carbon (less substituted) leads to the formation of 7-(2-phenylethyl)oxepan-2-one.
Recent studies on the asymmetric Baeyer-Villiger oxidation of 3-substituted cyclohexanones have highlighted the challenges and advancements in controlling both regio- and stereoselectivity. nih.govrsc.orgresearchgate.net
Condensation Reactions with Nitrogen-Containing Reagents
The carbonyl group of Cyclohexanone, 3-(2-phenylethyl)- readily undergoes condensation reactions with primary and secondary amines and their derivatives. researchgate.net These reactions, which are typically acid-catalyzed, involve the initial nucleophilic addition of the nitrogen atom to the carbonyl carbon, followed by the elimination of a water molecule to form a carbon-nitrogen double or single bond.
With Primary Amines (R-NH₂): Forms an imine (or Schiff base).
With Secondary Amines (R₂NH): Forms an enamine . The double bond is formed between the former carbonyl carbon and an alpha-carbon. For Cyclohexanone, 3-(2-phenylethyl)-, this can lead to a mixture of enamines.
With Hydroxylamine (NH₂OH): Forms an oxime .
With Hydrazine (NH₂NH₂) and its derivatives: Forms a hydrazone .
| Reagent | Reagent Type | Product Class |
|---|---|---|
| Methylamine (CH₃NH₂) | Primary Amine | Imine |
| Pyrrolidine (B122466) | Secondary Amine | Enamine |
| Hydroxylamine (NH₂OH) | Amine Derivative | Oxime |
| 2,4-Dinitrophenylhydrazine (B122626) | Hydrazine Derivative | Hydrazone |
Reactivity of the Alpha-Protons and Enolate Chemistry
The hydrogen atoms on the carbons adjacent to the carbonyl group (alpha-protons) are acidic (pKa ≈ 19-21 for ketones) due to the electron-withdrawing effect of the carbonyl and the resonance stabilization of the resulting conjugate base, the enolate ion. oregonstate.edu The formation of an enolate is central to the reactivity at the alpha-position.
Alpha-Substitution Reactions (e.g., halogenation, alkylation)
The enolate ion of Cyclohexanone, 3-(2-phenylethyl)- is a potent carbon nucleophile that can react with various electrophiles in alpha-substitution reactions. A key challenge with this unsymmetrical ketone is controlling the regioselectivity of enolate formation, as deprotonation can occur at either the C2 or C6 position. ubc.ca This is typically achieved by selecting specific reaction conditions to favor either the kinetic or the thermodynamic enolate. udel.eduochemacademy.commasterorganicchemistry.com
Kinetic Enolate: Formed by the rapid removal of the most accessible (least sterically hindered) proton. For this molecule, the protons at C6 are less hindered than the proton at C2. The kinetic enolate is favored by using a strong, bulky, non-nucleophilic base (like Lithium Diisopropylamide, LDA) at low temperatures (-78 °C) in an aprotic solvent (like THF). udel.eduscribd.com Subsequent reaction with an electrophile (e.g., methyl iodide) leads to substitution at the C6 position.
Thermodynamic Enolate: This is the more stable enolate, which has the more substituted double bond. Deprotonation at C2 gives the more substituted, and thus more stable, thermodynamic enolate. Its formation is favored under conditions that allow for equilibration, such as using a smaller, weaker base (like sodium ethoxide) at higher temperatures. stackexchange.com Reaction with an electrophile then results in substitution at the C2 position.
The alkylation of cyclohexanone enolates is a powerful tool for creating substituted six-membered rings. ubc.caubc.ca The stereochemistry of the alkylation is also a critical factor, with the electrophile typically approaching from the axial direction to proceed through a chair-like transition state. ubc.ca
| Control Type | Conditions | Deprotonation Site | Resulting Enolate |
|---|---|---|---|
| Kinetic | LDA, THF, -78 °C | C6 (less hindered) | Less substituted enolate |
| Thermodynamic | NaOEt, EtOH, 25 °C | C2 (more hindered) | More substituted enolate |
Enolization and Keto-Enol Tautomerism Studies
Carbonyl compounds with alpha-protons exist in equilibrium with their enol tautomers. openstax.org This process, known as keto-enol tautomerism, is typically catalyzed by acid or base. For most simple ketones, the equilibrium heavily favors the keto form due to the greater strength of the C=O double bond compared to the C=C double bond. libretexts.orglibretexts.org For instance, cyclohexanone itself exists as only about 0.0001% enol at room temperature. openstax.org
Cyclohexanone, 3-(2-phenylethyl)- can form two different constitutional isomers of its enol, corresponding to the formation of the kinetic and thermodynamic enolates:
The less substituted enol: 3-(2-phenylethyl)cyclohex-1-en-1-ol (double bond between C1 and C6).
The more substituted enol: 5-(2-phenylethyl)cyclohex-1-en-1-ol (double bond between C1 and C2).
Chemical Transformations Involving the 2-Phenylethyl Side Chain
The 2-phenylethyl side chain of 3-(2-phenylethyl)cyclohexanone offers specific sites for chemical modification, distinct from the reactivity of the cyclohexanone ring. These transformations can be broadly categorized into modifications of the terminal phenyl group and reactions occurring at the ethyl linker.
Modifications of the Phenyl Moiety (e.g., electrophilic aromatic substitution, functional group interconversions)
The phenyl ring of the 2-phenylethyl substituent behaves as a typical alkylbenzene in electrophilic aromatic substitution (EAS) reactions. The ethyl group is an activating, ortho-, para-directing substituent. This directing effect is primarily due to hyperconjugation and the weak inductive effect of the alkyl group, which stabilizes the cationic intermediate (the sigma complex or arenium ion) formed during the substitution process. uci.edumasterorganicchemistry.comlibretexts.org
Common electrophilic aromatic substitution reactions that can be performed on the phenyl ring include:
Nitration: Treatment with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) introduces a nitro group (-NO₂) onto the ring, primarily at the ortho and para positions.
Halogenation: The introduction of a halogen (e.g., Br or Cl) is typically achieved using the diatomic halogen in the presence of a Lewis acid catalyst, such as FeBr₃ or AlCl₃. This also results in a mixture of ortho- and para-substituted products. uci.edu
Friedel-Crafts Acylation: Reaction with an acyl chloride (RCOCl) or acid anhydride (B1165640) ((RCO)₂O) in the presence of a Lewis acid like AlCl₃ installs an acyl group (-COR) onto the aromatic ring. Due to steric hindrance from the side chain, the para-substituted product is often favored.
Friedel-Crafts Alkylation: Introduction of an additional alkyl group can be accomplished using an alkyl halide and a Lewis acid catalyst. However, this reaction is often prone to polyalkylation and carbocation rearrangements. libretexts.org
The resulting functional groups introduced via EAS can then undergo a variety of functional group interconversions . organic-chemistry.orgvanderbilt.edu For instance, a nitro group can be reduced to an amino group (-NH₂), which can then be diazotized to form a diazonium salt. This intermediate is highly versatile and can be converted into a wide range of other functional groups, including hydroxyls, halogens, and nitriles. An acyl group from a Friedel-Crafts reaction can be reduced to an alkyl group via methods like the Clemmensen or Wolff-Kishner reduction.
Table 1: Predicted Electrophilic Aromatic Substitution Reactions on the Phenyl Moiety This table is based on established principles of electrophilic aromatic substitution on alkylbenzenes.
| Reaction | Reagents | Electrophile | Expected Major Products |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | 3-(2-(4-nitrophenyl)ethyl)cyclohexanone, 3-(2-(2-nitrophenyl)ethyl)cyclohexanone |
| Bromination | Br₂, FeBr₃ | Br⁺ | 3-(2-(4-bromophenyl)ethyl)cyclohexanone, 3-(2-(2-bromophenyl)ethyl)cyclohexanone |
| Acylation | CH₃COCl, AlCl₃ | CH₃CO⁺ | 3-(2-(4-acetylphenyl)ethyl)cyclohexanone |
Reactions at the Ethyl Linker
The ethyl linker itself is relatively unreactive. However, the methylene (B1212753) group adjacent to the phenyl ring (the benzylic position) is susceptible to certain transformations due to the stabilizing effect of the adjacent aromatic ring on radical or ionic intermediates.
Potential reactions include:
Benzylic Oxidation: Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can, under harsh conditions, cleave the benzylic C-H bonds. Depending on the conditions, this could potentially lead to oxidation to a ketone or cleavage of the side chain to form benzoic acid derivatives.
Benzylic Halogenation: Radical halogenation, for example using N-bromosuccinimide (NBS) in the presence of a radical initiator, can selectively introduce a bromine atom at the benzylic position. This benzylic bromide is a valuable intermediate for subsequent nucleophilic substitution reactions.
Utility in Annulation and Heterocycle Synthesis
The bifunctional nature of 3-(2-phenylethyl)cyclohexanone, possessing both a reactive ketone and a modifiable side chain, makes it a valuable precursor in annulation (ring-forming) reactions and the synthesis of heterocyclic systems. frontiersin.orgclockss.orgorkg.orgmdpi.com
Construction of Indole (B1671886) and Other Nitrogen-Containing Heterocycles
A key application of this structural motif is in the synthesis of indoles. While direct cyclization is not straightforward, derivatives of the parent molecule are effective precursors. For example, a one-pot synthesis of 3-substituted indoles has been reported starting from 2-(2-nitro-1-phenylethyl)cyclohexanone derivatives. researchgate.net The required nitro-functionalized precursor can be envisioned as being prepared through reactions involving the parent compound.
The synthesis proceeds via a palladium-catalyzed reductive cyclization. The process involves the treatment of the 2-(2-nitro-1-phenylethyl)cyclohexanone derivative with hydrogen gas, followed by an exchange with ethylene (B1197577) as a hydrogen acceptor, to afford the indole product in high yield. researchgate.net This transformation highlights how the cyclohexanone ring and the phenylethyl side chain collaborate to construct the fused heterocyclic indole system.
Ring Expansion and Contraction Reactions
The cyclohexanone ring of 3-(2-phenylethyl)cyclohexanone is amenable to classic ring expansion and contraction reactions, providing access to seven-membered and five-membered ring systems, respectively. wikipedia.orguchicago.edu
Ring Expansion: A prominent method for expanding a cyclic ketone is the Beckmann rearrangement . wikipedia.orgillinois.edumasterorganicchemistry.com This reaction involves the conversion of the ketone to its corresponding oxime, followed by treatment with an acid catalyst (e.g., sulfuric acid, polyphosphoric acid) or other reagents like tosyl chloride. wikipedia.orglibretexts.org The oxime of 3-(2-phenylethyl)cyclohexanone would rearrange to a seven-membered lactam (a cyclic amide). The rearrangement is stereospecific, with the group anti-periplanar to the hydroxyl group on the oxime nitrogen migrating. This would result in the formation of a substituted caprolactam, a valuable structural motif. wikipedia.org
Ring Contraction: The Favorskii rearrangement is a well-established method for the contraction of cyclic α-halo ketones. wikipedia.orgadichemistry.comyoutube.com This reaction requires the initial α-halogenation of the cyclohexanone ring, for example, at the C2 position, to form 2-chloro-3-(2-phenylethyl)cyclohexanone. Treatment of this α-halo ketone with a base, such as sodium hydroxide (B78521) or an alkoxide, induces a rearrangement. wikipedia.orgadichemistry.com The mechanism is thought to proceed through a cyclopropanone (B1606653) intermediate, which is then opened by the nucleophilic base to yield a cyclopentanecarboxylic acid derivative. adichemistry.comharvard.edu This provides a direct route to a five-membered carbocyclic ring from the six-membered precursor. ntu.ac.uk
Table 2: Potential Ring Size Modification Reactions This table outlines plausible transformations based on well-established named reactions for cyclohexanone derivatives.
| Transformation | Named Reaction | Required Intermediate | Typical Reagents | Product Type |
|---|---|---|---|---|
| Ring Expansion (6→7) | Beckmann Rearrangement | Oxime | 1. NH₂OH 2. H₂SO₄ or PCl₅ | Substituted Caprolactam |
| Ring Contraction (6→5) | Favorskii Rearrangement | α-Halo Ketone | 1. Cl₂ or Br₂ 2. NaOR or NaOH | Substituted Cyclopentanecarboxylic Acid/Ester |
Structural Characterization and Elucidation of Cyclohexanone, 3 2 Phenylethyl
Advanced Spectroscopic Characterization
Spectroscopy is fundamental to elucidating the structure of organic molecules. By probing how the molecule interacts with different regions of the electromagnetic spectrum, detailed information about its atomic composition and bonding can be obtained.
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic compound.
¹H NMR Spectroscopy : In the ¹H NMR spectrum of Cyclohexanone (B45756), 3-(2-phenylethyl)-, distinct signals are expected for the protons of the phenyl group, the ethyl chain, and the cyclohexanone ring. The aromatic protons of the phenyl group would typically appear as a multiplet in the downfield region of ~7.1-7.3 ppm. The protons of the ethyl bridge (-CH₂-CH₂-) would show complex splitting patterns. The two protons of the methylene (B1212753) group adjacent to the phenyl ring would likely resonate around 2.6-2.8 ppm, while the other methylene group protons would be further upfield. The protons on the cyclohexanone ring would appear as a series of complex multiplets in the range of ~1.2-2.5 ppm. The proton at the C3 position, being adjacent to the bulky substituent, would have a distinct chemical shift and coupling pattern depending on its axial or equatorial position. Due to the rapid flipping of the cyclohexane (B81311) ring at room temperature, many of these signals may appear broad or as averaged environments. hmdb.careddit.comdocbrown.info
¹³C NMR Spectroscopy : The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For Cyclohexanone, 3-(2-phenylethyl)-, a characteristic signal for the carbonyl carbon (C=O) is expected to appear significantly downfield, typically around 211 ppm, similar to unsubstituted cyclohexanone. hmdb.cachemicalbook.com The carbons of the phenyl ring would produce signals between ~126 and 142 ppm. The two carbons of the ethyl linker and the remaining five carbons of the cyclohexanone ring would give rise to signals in the upfield region of the spectrum, generally between 20 and 50 ppm. chemicalbook.comdocbrown.info The exact number of signals would depend on the symmetry of the molecule in the chosen solvent.
2D NMR Techniques : Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable for definitively assigning the proton and carbon signals. A COSY spectrum would reveal which protons are spin-spin coupled, helping to trace the connectivity through the ethyl chain and around the cyclohexanone ring. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for unambiguous assignment of the ¹³C NMR spectrum.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of Cyclohexanone, 3-(2-phenylethyl)- would be dominated by a strong, sharp absorption band characteristic of the carbonyl (C=O) stretching vibration of a saturated ketone. This peak is expected to appear around 1710-1715 cm⁻¹. qiboch.combartleby.comchemicalbook.com Other significant absorptions would include:
C-H stretching vibrations from the aromatic ring just above 3000 cm⁻¹.
C-H stretching vibrations from the sp³ hybridized carbons of the cyclohexane and ethyl groups, appearing just below 3000 cm⁻¹.
C=C stretching vibrations of the aromatic ring in the 1450-1600 cm⁻¹ region.
Strong bands corresponding to out-of-plane C-H bending for the monosubstituted benzene (B151609) ring, typically found between 690 and 770 cm⁻¹. spectrabase.com
Table 1: Predicted IR Absorption Peaks for Cyclohexanone, 3-(2-phenylethyl)-
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium-Weak | Aromatic C-H Stretch |
| ~2950-2850 | Strong | Aliphatic C-H Stretch |
| ~1715 | Strong, Sharp | Ketone C=O Stretch |
| ~1600, 1495, 1450 | Medium-Weak | Aromatic C=C Stretch |
| ~750, ~700 | Strong | Monosubstituted Benzene C-H Bend |
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. In the electron ionization (EI) mass spectrum, Cyclohexanone, 3-(2-phenylethyl)- would exhibit a molecular ion peak (M⁺) corresponding to its molecular weight. Common fragmentation pathways would likely involve cleavage of the phenylethyl side chain. A prominent peak would be expected at m/z 91, corresponding to the stable tropylium (B1234903) cation ([C₇H₇]⁺), and another at m/z 104, resulting from a McLafferty-type rearrangement or cleavage at the benzylic position. nist.govmassbank.eu
High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact molecular formula of the compound. By measuring the mass-to-charge ratio to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions, thus confirming the molecular formula C₁₄H₁₈O.
X-ray Crystallography for Solid-State Structure Determination
While spectroscopic methods provide data on the molecule's connectivity and functional groups, X-ray crystallography offers an unambiguous determination of the three-dimensional structure in the solid state. nih.gov This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. researchgate.net
For Cyclohexanone, 3-(2-phenylethyl)-, a successful crystallographic analysis would provide precise bond lengths, bond angles, and torsional angles. mdpi.com It would definitively establish the stereochemistry at the C3 position and reveal the preferred conformation of the cyclohexane ring (e.g., chair, boat, or twist-boat) in the crystal lattice. Furthermore, it would show the exact orientation of the equatorial or axial phenylethyl substituent relative to the ring. rsc.org As of now, no public X-ray crystal structure for this specific compound appears to be available in the literature.
Conformational Analysis and Stereochemical Assignment
The cyclohexane ring can exist in several conformations, with the most stable being the chair form, which minimizes both angle strain and torsional strain. pressbooks.pub Other higher-energy conformations include the boat and twist-boat forms. For a substituted cyclohexanone, the chair conformation is overwhelmingly favored. youtube.comacs.org
In Cyclohexanone, 3-(2-phenylethyl)-, the bulky phenylethyl group can occupy either an axial or an equatorial position on the chair conformer.
Equatorial Conformer : When the phenylethyl group is in the equatorial position, it points away from the rest of the ring, minimizing steric interactions. This is generally the more stable conformation for large substituents. libretexts.org
Axial Conformer : When the phenylethyl group is in the axial position, it experiences significant steric hindrance from the two axial hydrogens on the same side of the ring (1,3-diaxial interactions). This makes the axial conformer considerably less stable than the equatorial conformer.
Therefore, at equilibrium, the vast majority of Cyclohexanone, 3-(2-phenylethyl)- molecules will exist in the chair conformation with the phenylethyl group occupying the more sterically favorable equatorial position. cdnsciencepub.com The energy difference between the axial and equatorial forms dictates the position of this equilibrium.
Determination of Absolute and Relative Stereochemistry
The stereochemical complexity of Cyclohexanone, 3-(2-phenylethyl)- arises from the presence of a stereocenter at the C3 position of the cyclohexanone ring. This gives rise to the possibility of two enantiomers, (R)-3-(2-phenylethyl)cyclohexanone and (S)-3-(2-phenylethyl)cyclohexanone. The determination of the relative and absolute stereochemistry of this compound is crucial for understanding its chemical and biological properties. However, a review of the scientific literature reveals a notable absence of specific studies detailing the experimental determination of the absolute or relative stereochemistry for this particular molecule.
In the absence of direct experimental data for Cyclohexanone, 3-(2-phenylethyl)-, the principles of conformational analysis of substituted cyclohexanones provide a theoretical framework for predicting the more stable diastereomeric conformations. The 3-substituted cyclohexanone ring typically exists in a chair conformation to minimize torsional strain. The bulky 2-phenylethyl substituent at the C3 position can occupy either an equatorial or an axial position.
Generally, for 3-alkyl substituted cyclohexanones, the equatorial conformation is favored to minimize 1,3-diaxial interactions. In the case of 3-(2-phenylethyl)cyclohexanone, the equatorial conformer would be expected to be significantly more stable than the axial conformer, where the 2-phenylethyl group would experience steric hindrance with the axial hydrogens at C1 and C5.
The definitive determination of the relative stereochemistry would rely on spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy. The coupling constants between the proton at C3 and the adjacent methylene protons at C2 and C4 would differ depending on their dihedral angles, which are in turn dictated by the equatorial or axial orientation of the substituent.
To determine the absolute stereochemistry, one would typically employ methods such as:
X-ray Crystallography: This technique provides an unambiguous determination of the three-dimensional structure of a molecule in a crystalline state. By successfully crystallizing a single enantiomer of Cyclohexanone, 3-(2-phenylethyl)-, or a derivative thereof, its absolute configuration could be established.
Stereoselective Synthesis: The synthesis of Cyclohexanone, 3-(2-phenylethyl)- from a chiral starting material of known absolute configuration would yield a product with a defined stereochemistry.
Chiral Chromatography: The separation of the racemic mixture into its individual enantiomers can be achieved using chiral stationary phases. The elution order, when correlated with standards of known absolute configuration, can be used for assignment.
Vibrational Circular Dichroism (VCD) or Electronic Circular Dichroism (ECD): These spectroscopic techniques measure the differential absorption of left and right circularly polarized light by a chiral molecule and can be used to determine the absolute configuration by comparing the experimental spectrum with that predicted by quantum chemical calculations.
While no specific experimental data for Cyclohexanone, 3-(2-phenylethyl)- is currently available in the public domain, the established methodologies for stereochemical elucidation of related cyclohexanone derivatives would be directly applicable.
Advanced Analytical Methodologies for Cyclohexanone, 3 2 Phenylethyl Research
Chromatographic Separation and Quantification Techniques
Chromatography is a cornerstone for the separation and quantification of "Cyclohexanone, 3-(2-phenylethyl)-" from various matrices. The choice between gas and liquid chromatography is primarily dictated by the compound's volatility and thermal stability, as well as the complexity of the sample matrix.
Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. Given its molecular weight and structure, "Cyclohexanone, 3-(2-phenylethyl)-" is amenable to GC analysis. When coupled with a mass spectrometer (MS), GC-MS provides high sensitivity and specificity, allowing for both quantification and structural confirmation.
The analysis of ketones by GC-MS is a well-established practice. nih.gov For "Cyclohexanone, 3-(2-phenylethyl)-", a non-polar or medium-polarity capillary column is typically employed. The separation is based on the compound's boiling point and its interaction with the stationary phase. A flame ionization detector (FID) can be used for quantification due to its robust response to hydrocarbons, while a mass spectrometer offers definitive identification based on the compound's unique mass spectrum and fragmentation pattern. tdi-bi.comresearchgate.net Headspace GC, which analyzes the volatile components in the vapor phase above a sample, is another viable technique, particularly for clean sample matrices, as it prevents contamination of the GC system. researchgate.net
Table 1: Typical GC-MS Parameters for the Analysis of Substituted Cyclohexanones
| Parameter | Typical Setting | Purpose |
| Column | HP-5MS (or equivalent) | Non-polar column suitable for a wide range of organic compounds. |
| Dimensions | 30 m x 0.25 mm ID, 0.25 µm film | Standard dimensions for high-resolution separation. |
| Carrier Gas | Helium | Inert gas, provides good chromatographic efficiency. |
| Flow Rate | 1.0 - 1.5 mL/min | Optimal flow for capillary columns. |
| Injection Mode | Splitless | Maximizes the amount of analyte reaching the column for trace analysis. |
| Injector Temp. | 250 - 280 °C | Ensures complete volatilization of the analyte. |
| Oven Program | Initial temp 60-100°C, ramp to 280-300°C | Temperature gradient to separate compounds with different boiling points. |
| MS Ion Source | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns. |
| MS Analyzer | Quadrupole or Ion Trap | Common mass analyzers for routine GC-MS analysis. |
| Scan Mode | Full Scan (for identification) or Selected Ion Monitoring (SIM) (for quantification) | Full scan provides a complete mass spectrum, while SIM increases sensitivity for target analytes. tdi-bi.com |
High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods
High-Performance Liquid Chromatography (HPLC) is a versatile alternative to GC, particularly for compounds that are not sufficiently volatile or are thermally labile. "Cyclohexanone, 3-(2-phenylethyl)-" can be effectively analyzed using reversed-phase (RP) HPLC. sielc.com
In RP-HPLC, a non-polar stationary phase (such as C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. sielc.com The separation is based on the analyte's hydrophobicity. The phenylethyl group in "Cyclohexanone, 3-(2-phenylethyl)-" provides significant hydrophobicity, leading to good retention on a C18 column.
A variety of detectors can be coupled with HPLC for the analysis of this compound:
UV-Vis Detector: The presence of the phenyl group allows for sensitive detection using a UV-Vis detector, typically at wavelengths around 210-260 nm.
Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides the highest degree of selectivity and sensitivity, which is crucial for complex matrices or when structural confirmation is required. nih.govkcasbio.com
Table 2: Typical HPLC Parameters for the Analysis of Cyclohexanone (B45756) Derivatives
| Parameter | Typical Setting | Purpose |
| Column | C18 or equivalent reversed-phase | Standard for separation of non-polar to moderately polar compounds. |
| Dimensions | 150 mm x 4.6 mm ID, 5 µm particle size | Common dimensions for analytical HPLC, providing good efficiency and resolution. |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | Gradient elution is used to effectively separate compounds with a range of polarities. |
| Flow Rate | 0.8 - 1.2 mL/min | Standard flow rates for analytical scale HPLC. |
| Column Temp. | 25 - 40 °C | Controlled temperature ensures reproducible retention times. |
| Detector | UV-Vis or Mass Spectrometer (MS) | UV for routine quantification, MS for high sensitivity and structural confirmation. |
| UV Wavelength | ~254 nm | Common wavelength for detecting aromatic compounds. |
Derivatization Strategies for Enhanced Analytical Performance
Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties. nih.gov For "Cyclohexanone, 3-(2-phenylethyl)-", derivatization can enhance its performance in both GC and HPLC analyses.
Principles and Selection of Derivatization Reagents for Ketones and Aliphatic Chains
The primary goal of derivatizing ketones is to improve their volatility and thermal stability for GC analysis or to enhance their detectability for HPLC analysis. nih.govnih.gov The carbonyl group of the cyclohexanone ring is the main target for derivatization.
For GC Analysis:
Increased Volatility and Stability: Reagents are chosen to convert the polar carbonyl group into a less polar, more volatile, and more thermally stable functional group. This is particularly important for preventing degradation in the hot GC injector. nih.gov
Improved Chromatographic Behavior: Derivatization can reduce peak tailing and improve separation from other components in the mixture.
Enhanced Sensitivity: Certain derivatizing agents introduce moieties that are highly responsive to specific detectors, such as an electron capture detector (ECD).
For HPLC Analysis:
Enhanced Detection: Reagents can introduce a chromophore or fluorophore into the molecule, significantly increasing its response to UV-Vis or fluorescence detectors.
Improved Separation: Modifying the polarity of the analyte can improve its retention and separation characteristics.
Specific Derivatization Reactions for Carbonyl and Potential Hydroxyl Groups
Several derivatization reactions are commonly employed for ketones:
Oximation: This reaction targets the carbonyl group. Reagents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) react with the ketone to form a stable oxime derivative. sigmaaldrich.comacs.org PFBHA derivatives are highly sensitive to ECD detection and also provide good mass spectrometric properties. sigmaaldrich.com Another common reagent is methoxyamine hydrochloride, which forms methoxime derivatives, stabilizing the ketone and preventing enolization. nih.gov
Hydrazone Formation: Reagents such as 2,4-dinitrophenylhydrazine (B122626) (DNPH) react with the carbonyl group to form a colored 2,4-dinitrophenylhydrazone. researchgate.netyorku.ca These derivatives are intensely colored and are ideal for quantification using HPLC with UV-Vis detection. researchgate.netyorku.ca
Silylation: If potential hydroxyl groups are present (for instance, as metabolites or impurities from reduction of the ketone), they can be derivatized using silylating agents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). nih.govnih.gov This reaction replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group, increasing volatility and thermal stability for GC analysis. nih.gov
Hyphenated Analytical Techniques (e.g., LC-MS/MS, GC-MS/MS)
Hyphenated techniques, particularly those involving tandem mass spectrometry (MS/MS), represent the state-of-the-art for the analysis of complex organic molecules like "Cyclohexanone, 3-(2-phenylethyl)-". kcasbio.comnih.gov These methods offer unparalleled sensitivity, selectivity, and structural elucidation capabilities.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS combines the separation power of HPLC with the detection capabilities of tandem mass spectrometry. kcasbio.com In this technique, the parent ion of the analyte is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are analyzed in the second mass analyzer. pitt.edu This process, known as Multiple Reaction Monitoring (MRM), is highly specific and allows for accurate quantification of the target compound even at very low concentrations in complex biological or environmental matrices. nih.gov
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): Similarly, GC-MS/MS provides enhanced selectivity compared to single-quadrupole GC-MS. shimadzu.com It is particularly useful for resolving the target analyte from co-eluting matrix interferences that may have similar ions in their mass spectra. acs.org The use of MRM in GC-MS/MS can significantly lower detection limits and improve the reliability of quantification. shimadzu.com This is especially beneficial when analyzing trace levels of "Cyclohexanone, 3-(2-phenylethyl)-" or its derivatives. acs.org
Theoretical and Computational Studies of Cyclohexanone, 3 2 Phenylethyl
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in elucidating the electronic properties and predicting the chemical behavior of Cyclohexanone (B45756), 3-(2-phenylethyl)-.
Density Functional Theory (DFT) for Electronic Structure and Reactivity Analysis
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. ijcce.ac.irrsc.org For Cyclohexanone, 3-(2-phenylethyl)-, DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can determine optimized molecular geometry and a variety of electronic properties. mdpi.com These calculations reveal the distribution of electron density, which is crucial for understanding the molecule's reactivity.
Key parameters obtained from DFT analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability; a smaller gap generally suggests higher reactivity. mdpi.com For a molecule like Cyclohexanone, 3-(2-phenylethyl)-, the HOMO is typically localized on the oxygen atom of the carbonyl group and the adjacent enolizable carbons, while the LUMO is centered on the electrophilic carbonyl carbon.
Reactivity descriptors, such as electronegativity, chemical hardness, and softness, can be calculated from the HOMO and LUMO energies to predict how the molecule will interact with other chemical species. The molecular electrostatic potential (MEP) map, another output of DFT calculations, visualizes the regions of positive and negative electrostatic potential on the molecule's surface, indicating likely sites for nucleophilic and electrophilic attack. youtube.com
Table 1: Representative DFT-Calculated Electronic Properties of Substituted Cyclohexanones (Note: The following data is representative and based on typical values for similar molecules, as specific data for Cyclohexanone, 3-(2-phenylethyl)- is not available in the public domain.)
| Property | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Ionization Potential | 6.5 eV |
| Electron Affinity | 1.2 eV |
| Electronegativity (χ) | 3.85 eV |
| Chemical Hardness (η) | 2.65 eV |
Molecular Dynamics Simulations for Conformational Analysis and Dynamics
The conformational flexibility of the cyclohexanone ring and the attached phenylethyl side chain in Cyclohexanone, 3-(2-phenylethyl)- can be explored using molecular dynamics (MD) simulations. nih.govnih.gov MD simulations model the atomic motions of the molecule over time, providing a detailed picture of its dynamic behavior.
Exploration of Energy Landscapes and Conformer Interconversion
The cyclohexanone ring in Cyclohexanone, 3-(2-phenylethyl)- predominantly adopts a chair conformation to minimize steric and torsional strain. chemistrysteps.comdalalinstitute.com However, other conformations, such as the boat and twist-boat, exist as higher-energy intermediates in the process of ring-flipping. youtube.com The bulky 3-(2-phenylethyl)- substituent will have a strong preference for the equatorial position in the chair conformation to avoid unfavorable 1,3-diaxial interactions. youtube.com
MD simulations can map the potential energy surface of the molecule, identifying the various stable conformers and the energy barriers between them. researchgate.net This allows for the study of the rates and pathways of conformational interconversion, such as the chair-to-chair ring flip. The flexibility of the phenylethyl side chain also contributes to the complexity of the conformational landscape, with multiple rotational isomers (rotamers) being possible.
Table 2: Representative Conformational Energy Data for a 3-Substituted Cyclohexanone (Note: The following data is representative and based on typical values for similar molecules.)
| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (C2-C3-C7-C8) |
| Chair (Equatorial) | 0.0 | 175° |
| Chair (Axial) | 2.5 | 65° |
| Twist-Boat | 5.8 | - |
| Boat | 7.2 | - |
Mechanistic Investigations of Reactions Involving Cyclohexanone, 3-(2-phenylethyl)-
Computational methods are invaluable for elucidating the mechanisms of chemical reactions. nih.govacs.org For Cyclohexanone, 3-(2-phenylethyl)-, this includes studying reactions at the carbonyl group and at the alpha-carbons.
Elucidation of Reaction Pathways and Transition States
The reactivity of the carbonyl group in Cyclohexanone, 3-(2-phenylethyl)- is a key area of interest. Nucleophilic addition to the carbonyl carbon is a fundamental reaction type for ketones. masterorganicchemistry.com Computational studies can model the approach of a nucleophile to the carbonyl group, identifying the transition state structure and calculating the activation energy for the reaction. The presence of the bulky 3-(2-phenylethyl)- substituent can introduce significant steric hindrance, influencing the stereochemical outcome of such additions. mcat-review.org
Another important aspect is the acidity of the α-protons and the formation of enolates. The use of bulky bases may preferentially abstract a proton from the less hindered α-carbon. masterorganicchemistry.com Theoretical calculations can determine the relative acidities of the α-protons and model the structure and stability of the resulting enolates. These enolates are key intermediates in reactions such as alkylations and aldol (B89426) condensations.
Furthermore, computational studies can investigate more complex reaction mechanisms, such as the Baeyer-Villiger oxidation, which involves the insertion of an oxygen atom adjacent to the carbonyl group to form a lactone. nih.govacs.org These studies can help to understand the regioselectivity of the reaction in the presence of the 3-(2-phenylethyl)- substituent.
Quantitative Structure-Reactivity/Property Relationship (QSRR/QSPR) Studies
Quantitative Structure-Reactivity/Property Relationship (QSRR/QSPR) models are mathematical models that aim to correlate the chemical structure of a compound with its reactivity or physical properties. These models are built on the principle that the structure of a molecule, encoded in numerical descriptors, dictates its behavior.
In the context of Cyclohexanone, 3-(2-phenylethyl)-, a QSRR study might aim to predict its reactivity in various chemical reactions, such as enolate formation or nucleophilic addition to the carbonyl group. A QSPR study, on the other hand, could focus on predicting physical properties like boiling point, solubility, or chromatographic retention times.
The development of a QSRR/QSPR model typically involves three key stages:
Data Set Selection: A series of compounds structurally related to Cyclohexanone, 3-(2-phenylethyl)- with known experimental data for the property or reactivity of interest would be compiled.
Descriptor Calculation: A wide range of molecular descriptors for each compound in the series would be calculated. These descriptors can be classified into several categories:
Constitutional (1D): Based on the molecular formula (e.g., molecular weight, atom counts).
Topological (2D): Based on the connectivity of atoms in the molecule (e.g., connectivity indices, Wiener index).
Geometrical (3D): Based on the three-dimensional coordinates of the atoms (e.g., molecular surface area, volume).
Quantum-Chemical: Derived from quantum mechanical calculations (e.g., HOMO/LUMO energies, partial charges).
Model Development and Validation: Statistical methods, such as Multiple Linear Regression (MLR), Principal Component Analysis (PCA), or machine learning algorithms, are used to build a mathematical equation that links the descriptors to the observed activity or property. The predictive power of the model is then rigorously validated.
Illustrative QSPR Study: Predicting Boiling Point
To illustrate the QSPR approach, consider a hypothetical study to predict the boiling point of a series of 3-substituted cyclohexanone derivatives, including Cyclohexanone, 3-(2-phenylethyl)-.
A hypothetical dataset for this study is presented below. The descriptors chosen are for illustrative purposes and represent common types used in QSPR studies.
| Compound Name | Structure | Molecular Weight ( g/mol ) | LogP | Polar Surface Area (Ų) | Predicted Boiling Point (°C) |
| Cyclohexanone | C6H10O | 98.14 | 1.13 | 17.07 | 155 |
| 3-Methylcyclohexanone | C7H12O | 112.17 | 1.65 | 17.07 | 169 |
| 3-Ethylcyclohexanone | C8H14O | 126.20 | 2.17 | 17.07 | 185 |
| Cyclohexanone, 3-(2-phenylethyl)- | C14H18O | 202.29 | 3.58 | 17.07 | 305 |
| 3-Phenylcyclohexanone | C12H14O | 174.24 | 2.81 | 17.07 | 280 |
In this hypothetical model, a relationship might be established where the boiling point is primarily influenced by the molecular weight and the octanol-water partition coefficient (LogP), which is a measure of lipophilicity. The polar surface area remains constant as the modification is on the non-polar part of the molecule.
Illustrative QSRR Study: Predicting Reaction Rate
For a QSRR study, one might investigate the rate of a specific reaction, for instance, the reduction of the carbonyl group. The electronic properties of the carbonyl carbon are a key factor in this type of reaction.
A hypothetical dataset for predicting the relative reaction rate of the reduction of 3-substituted cyclohexanones is shown below. Quantum-chemical descriptors are often crucial in such studies.
| Compound Name | Structure | LUMO Energy (eV) | Carbonyl Carbon Charge (e) | Steric Hindrance Index | Relative Reaction Rate |
| Cyclohexanone | C6H10O | -1.25 | +0.45 | 1.00 | 1.00 |
| 3-Methylcyclohexanone | C7H12O | -1.23 | +0.44 | 1.15 | 0.85 |
| 3-Ethylcyclohexanone | C8H14O | -1.22 | +0.44 | 1.28 | 0.70 |
| Cyclohexanone, 3-(2-phenylethyl)- | C14H18O | -1.55 | +0.42 | 1.85 | 0.45 |
| 3-Phenylcyclohexanone | C12H14O | -1.60 | +0.41 | 1.65 | 0.55 |
In this illustrative QSRR model, a lower Lowest Unoccupied Molecular Orbital (LUMO) energy and a higher positive charge on the carbonyl carbon would generally correlate with a faster reaction rate for nucleophilic attack. However, the steric hindrance introduced by the substituent at the 3-position would have an opposing effect. The model would aim to quantify these competing influences.
While specific experimental QSRR/QSPR data for Cyclohexanone, 3-(2-phenylethyl)- is scarce, the principles outlined above demonstrate how its reactivity and properties could be systematically studied and predicted. Such theoretical and computational studies are invaluable for understanding the behavior of novel compounds and for guiding the design of new molecules with desired characteristics. General QSAR studies on cyclohexanone derivatives have shown the importance of steric, electronic, and hydrophobic properties in determining their biological activity. mdpi.comacs.org These findings support the theoretical models proposed here, where such descriptors would be key to understanding the behavior of Cyclohexanone, 3-(2-phenylethyl)-.
Advanced Research Applications and Future Directions for Cyclohexanone, 3 2 Phenylethyl
Strategic Role as a Key Intermediate in Complex Organic Synthesis
Cyclohexanone (B45756), 3-(2-phenylethyl)- serves as a valuable intermediate in the synthesis of more complex molecules. Its bifunctional nature, possessing both a reactive carbonyl group and a modifiable phenylethyl side chain, allows for a wide range of chemical transformations.
The synthesis of diverse chemical libraries is a cornerstone of modern drug discovery. Cyclohexanone, 3-(2-phenylethyl)- is an excellent starting material for generating a variety of molecular scaffolds. The cyclohexanone ring can be functionalized through various reactions, such as aldol (B89426) condensations, Michael additions, and ring-closing metathesis, to create a wide array of carbocyclic and heterocyclic systems.
For instance, the presence of the phenylethyl group can direct the stereochemical outcome of reactions, leading to the synthesis of chiral molecules with specific three-dimensional arrangements. This is particularly important in the development of new therapeutic agents, where stereochemistry often plays a crucial role in biological activity. The ability to generate a library of compounds from a single precursor like Cyclohexanone, 3-(2-phenylethyl)- allows researchers to efficiently screen for molecules with desired biological properties.
The development of novel synthetic methodologies is essential for advancing the field of organic chemistry. Cyclohexanone, 3-(2-phenylethyl)- can be employed as a model substrate to test and refine new catalytic systems and reaction conditions. For example, its use in asymmetric catalysis can help in the development of new chiral catalysts that can be applied to a broader range of substrates.
One notable application is in the synthesis of 3-substituted indoles, which are important structural motifs in many biologically active compounds. A one-pot synthesis method has been developed for 3-substituted indoles starting from 2-(2-nitro-1-phenylethyl)cyclohexanone derivatives, which can be prepared from the Michael addition of a nitroalkene to a cyclohexanone. nih.gov This highlights the utility of phenylethyl-substituted cyclohexanones as precursors to valuable heterocyclic compounds.
Exploration in Materials Science Research
While the primary research focus on Cyclohexanone, 3-(2-phenylethyl)- has been in organic synthesis, its potential applications in materials science are also being considered.
The cyclohexanone moiety is a known constituent of some polymers. In principle, Cyclohexanone, 3-(2-phenylethyl)- could serve as a monomer or an intermediate in the synthesis of novel polymers. The phenylethyl group could impart specific properties to the resulting polymer, such as increased thermal stability or altered solubility. However, it is important to note that specific research on the use of Cyclohexanone, 3-(2-phenylethyl)- as a monomer is currently limited in publicly available literature.
The functional groups present in Cyclohexanone, 3-(2-phenylethyl)- could be exploited for the development of advanced materials. For example, the aromatic ring of the phenylethyl group could be functionalized to create materials with specific optical or electronic properties. The carbonyl group could also be used as a handle to attach the molecule to surfaces or to other molecules to create functional materials. As with its application in polymer chemistry, the exploration of Cyclohexanone, 3-(2-phenylethyl)- in advanced material development is still in its nascent stages, with a need for further dedicated research.
Research into Structure-Activity Relationships (SAR) of Analogues
A significant area of research involving structures related to Cyclohexanone, 3-(2-phenylethyl)- is the investigation of the structure-activity relationships (SAR) of its analogues. By synthesizing and testing a series of related compounds, researchers can identify the key structural features responsible for a particular biological activity.
Recent studies have explored analogues of 3-(phenethylamino)cyclohexyl derivatives as novel μ-opioid receptor (MOR) antagonists. nih.gov These compounds, derived from a simplified morphinan (B1239233) scaffold, have shown promising results in vitro. The SAR studies revealed that the stereochemistry at the C-1 position of the cyclohexane (B81311) ring and the nature of the N-substituent are crucial for the stability of the ligand-receptor complex. nih.gov
Furthermore, research on other cyclohexanone derivatives has demonstrated their potential as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease. nih.gov A series of α,β-unsaturated carbonyl-based cyclohexanone derivatives were synthesized and evaluated, with some compounds showing potent inhibitory activity against both enzymes and the aggregation of amyloid-β fibrils. nih.gov These findings suggest that the cyclohexanone scaffold, when appropriately functionalized, is a promising template for the development of new neuroprotective agents.
The following table summarizes the biological activities of some cyclohexanone analogues:
| Compound Class | Target | Biological Activity | Key Structural Features | Reference |
| 3-[3-(Phenalkylamino)cyclohexyl]phenols | μ-opioid receptor (MOR) | Antagonist activity | C-1 stereochemistry and N-substitution on the cyclohexyl ring | nih.gov |
| 1-Aryl-3-phenethylamino-1-propanones | PC-3 cells, DNA Topoisomerase I | Cytotoxic activity | Presence of chloro, nitro, or hydroxy substituents on the aryl ring | researchgate.net |
| α,β-Unsaturated carbonyl-based cyclohexanones | Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE) | Potent inhibitory activity | N-methyl-4-piperidone linker | nih.gov |
| 3-Benzylidenechromanones | Cancer cell lines | Cytotoxic activity | Incorporation of a pyrazoline ring enhances activity | nih.govresearchgate.net |
| 1,3-Cyclohexanone derivatives | Cancer cells | Anticancer activity | Arylidine substitution | researchgate.net |
Sustainable Synthesis and Green Chemistry Approaches in its Production
The principles of green chemistry are increasingly integral to the synthesis of chemical compounds. For cyclohexanone derivatives, this often involves the use of environmentally benign solvents, catalyst-free conditions, and modular synthesis strategies.
A notable green approach applicable to related structures is the use of ethanol (B145695) as a solvent in cascade cyclization reactions. rsc.org For example, the synthesis of azepino[4,3,2-cd]indoles has been achieved through a hydride transfer-involved cascade cyclization in ethanol under catalyst-free and redox-neutral conditions. rsc.org This methodology's operational simplicity and gram-scale applicability make it an attractive model for the sustainable production of complex molecules derived from cyclohexanone precursors.
Furthermore, the synthesis of related 2-(2-phenylethyl)chromones, which share the phenylethyl moiety, has been achieved through various improved and environmentally conscious methods, driven by their significant biological activities. nih.govresearchgate.net These approaches often focus on reducing waste and avoiding hazardous reagents, principles that could be adapted for the production of Cyclohexanone, 3-(2-phenylethyl)- .
Emerging Research Frontiers and Interdisciplinary Applications
The future research landscape for Cyclohexanone, 3-(2-phenylethyl)- and its derivatives is likely to be interdisciplinary, bridging organic synthesis with medicinal chemistry and materials science.
The core structure is a versatile scaffold. For example, derivatives of the closely related 2-phenyl-indoles, which can be synthesized from cyclohexanone precursors, are considered "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets, including G protein-coupled receptors (GPCRs). rsc.org This suggests that derivatives of Cyclohexanone, 3-(2-phenylethyl)- could be explored as potential therapeutic agents.
Moreover, the phenylethyl group is a key feature in 2-(2-phenylethyl)chromones, natural compounds known for a wide array of biological activities, including anticancer, antioxidant, and anti-inflammatory properties. nih.govresearchgate.net This raises the possibility that Cyclohexanone, 3-(2-phenylethyl)- could serve as a synthon for novel compounds with similar or enhanced biological profiles.
The field of materials science also presents potential applications. Thiophene derivatives, which can be synthesized from cyclohexanone precursors, are utilized as organic semiconductors and in the development of organic light-emitting diodes (OLEDs). nih.gov The structural features of Cyclohexanone, 3-(2-phenylethyl)- could be incorporated into novel polymeric materials or functional dyes, opening up new avenues for research in advanced materials.
While direct research on Cyclohexanone, 3-(2-phenylethyl)- is in its infancy, the established chemistry and diverse applications of its structural analogues provide a strong foundation for future exploration. The design of novel biological probes, the development of sustainable synthetic routes, and the investigation of its potential in medicinal chemistry and materials science represent exciting frontiers for this promising compound.
Q & A
Q. What are the common synthetic routes for producing cyclohexanone derivatives, and how can they be adapted for 3-(2-phenylethyl)-cyclohexanone?
- Methodological Answer : Cyclohexanone derivatives are typically synthesized via hydrogenation of phenol or substituted phenols. For 3-(2-phenylethyl)-cyclohexanone, a palladium-based catalyst (e.g., Pd@mpg-C₃N₄) in aqueous media under mild conditions (65°C, atmospheric H₂ pressure) can achieve high selectivity (>99%) and conversion rates . Alternative routes include oxidation of cyclohexane, though this requires careful control of reaction conditions to minimize byproducts like cyclohexanol . Characterization via 2,4-dinitrophenylhydrazine (2,4-DNPH) derivatization and melting point analysis can confirm product identity .
Q. How can researchers ensure accurate characterization of 3-(2-phenylethyl)-cyclohexanone using spectroscopic and thermodynamic data?
- Methodological Answer : Combine NMR (¹H/¹³C) and IR spectroscopy to identify functional groups and substitution patterns. Cross-reference thermodynamic data (e.g., heat capacity, entropy) from NIST Chemistry WebBook to validate purity . For gas-phase analysis, use electron ionization mass spectrometry (EI-MS) to confirm molecular weight and fragmentation patterns .
Q. What safety protocols are essential when handling 3-(2-phenylethyl)-cyclohexanone in laboratory settings?
- Methodological Answer : Use butyl or polyvinyl alcohol gloves and Tychem® BR suits to prevent skin contact . Ensure proper ventilation to avoid inhalation. Mutagenicity studies indicate no significant carcinogenic risk (IARC Group 3), but acute toxicity testing in mammalian models (e.g., micronucleus assays) is recommended for novel derivatives .
Advanced Research Questions
Q. How can catalytic systems be optimized to enhance selectivity in the hydrogenation of substituted phenols to 3-(2-phenylethyl)-cyclohexanone?
- Methodological Answer : Optimize catalyst support (e.g., mesoporous carbon nitride) and metal dispersion (e.g., Pd nanoparticle size <5 nm) to reduce side reactions. Use simplex method experimental design to iteratively adjust variables like temperature, H₂ pressure, and solvent polarity . Monitor byproduct formation (e.g., cyclohexanol) via GC-MS and address solvent cage effects in liquid-phase reactions .
Q. What mechanistic insights explain the formation of byproducts during the synthesis of 3-(2-phenylethyl)-cyclohexanone?
- Methodological Answer : Byproducts arise from competing pathways such as β-C–C cleavage of cyclohexoxy radicals during autoxidation. Use DFT calculations to model reaction pathways and identify transition states. Experimental validation via radical trapping (e.g., TEMPO) and quantification of ω-formyl intermediates can clarify dominant mechanisms .
Q. How should researchers resolve contradictions in reported thermodynamic properties of cyclohexanone derivatives?
- Methodological Answer : Cross-validate data using NIST-standardized measurements (e.g., Cp,gas and ΔfH°gas) . Address discrepancies by controlling experimental variables (e.g., sample purity, calibration standards) and applying statistical error analysis. For phase transitions, use differential scanning calorimetry (DSC) to verify enthalpy changes .
Q. What strategies are effective for studying the metabolic and enzymatic interactions of 3-(2-phenylethyl)-cyclohexanone in biological systems?
- Methodological Answer : Employ in vitro metabolomics with LC-MS/MS to track metabolite formation (e.g., hydroxylated or conjugated derivatives). Use enzyme inhibition assays (e.g., cytochrome P450 isoforms) to identify metabolic pathways. For chiral studies, synthesize enantiomers via asymmetric catalysis and compare bioactivity .
Key Notes
- For advanced studies, integrate computational modeling (e.g., DFT) with experimental validation.
- Address contradictions in literature by standardizing measurement protocols and reporting detailed metadata.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
